molecular formula C14H11N3OS2 B2720696 N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391875-74-4

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No.: B2720696
CAS No.: 391875-74-4
M. Wt: 301.38
InChI Key: CJJYPDYDPJDNCU-UHFFFAOYSA-N
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Description

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves the reaction of 2-naphthoic acid with thiosemicarbazide, followed by cyclization and methylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and have similar chemical properties.

    Naphthamide derivatives: These compounds share the naphthamide structure and have similar biological activities.

Uniqueness

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is unique due to the presence of both the thiadiazole and naphthamide moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c1-19-14-17-16-13(20-14)15-12(18)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJYPDYDPJDNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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